molecular formula C7H4F2N2S B040686 5,6-difluoro-1H-benzimidazole-2-thiol CAS No. 123470-47-3

5,6-difluoro-1H-benzimidazole-2-thiol

Cat. No.: B040686
CAS No.: 123470-47-3
M. Wt: 186.18 g/mol
InChI Key: SPVMMWAWALXDSC-UHFFFAOYSA-N
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Description

5,6-difluoro-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C7H4F2N2S and its molecular weight is 186.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities 5,6-Difluoro-1H-benzimidazole-2-thiol and its derivatives are synthesized for various biological and chemical applications. The synthesis involves multiple steps, including reactions with chloroacetic acid, acetic anhydride, and piperazine derivatives, leading to compounds with promising antiinflammatory activities. These synthesized compounds have been evaluated in models like the carrageenan-induced rat paw edema to determine their antiinflammatory effectiveness (Ganji & Agrawal, 2020).

Antimicrobial and Antifungal Activities Novel bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiol derivatives, including those synthesized from 5-difluoromethoxy bis-propargyl substituted benzimidazole-2-thiols, have shown significant antimicrobial activity. These compounds were synthesized using "click chemistry" and demonstrated promising results against various microbial strains in molecular docking studies (Aparna et al., 2020).

Corrosion Inhibition Benzimidazole derivatives are also explored for their corrosion inhibition properties for metals in acidic solutions. The studies include the synthesis of specific benzimidazole derivatives and their evaluation as corrosion inhibitors for mild steel in HCl solution. These inhibitors have shown to significantly reduce corrosion rates, demonstrating mixed-type inhibition behavior and adhering to the Langmuir adsorption isotherm (Yadav et al., 2013).

Photovoltaic Properties Research into benzimidazole-based copolymers incorporating fluorine atoms, like 5,6-difluoro-2,2-dimethyl-2H-benzo[d]imidazole, has been conducted to improve the photovoltaic properties of organic photovoltaic cells (OPVs). The introduction of electron-withdrawing fluorine atoms aims to achieve deeper HOMO levels and higher VOC, enhancing the polymer's performance in OPVs (Song et al., 2016).

Properties

IUPAC Name

5,6-difluoro-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVMMWAWALXDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443369
Record name 5,6-difluoro-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123470-47-3
Record name 5,6-difluoro-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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